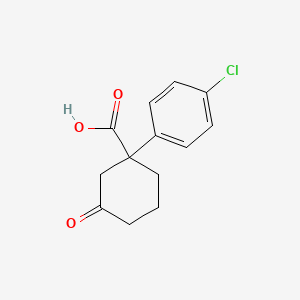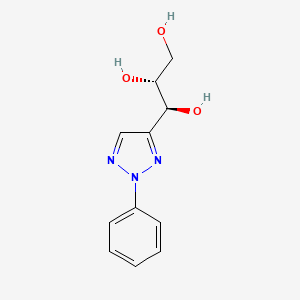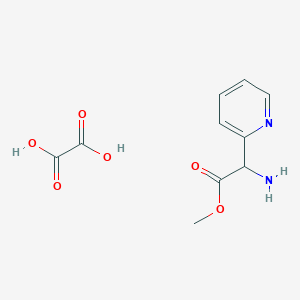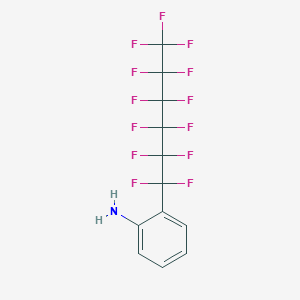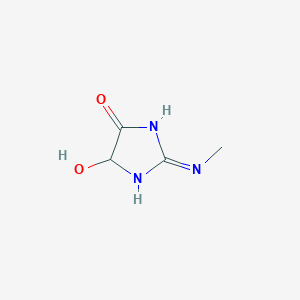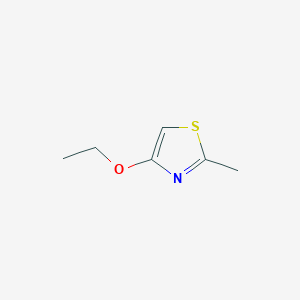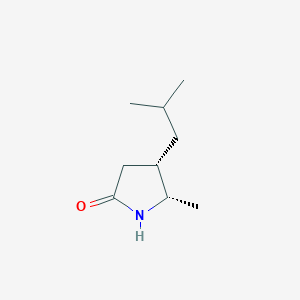![molecular formula C96H144CuN8O8 B13105492 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper is an organometallic compound known for its unique properties and applications. It is a derivative of phthalocyanine, a class of compounds widely used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper typically involves the cyclic tetramerization of 4,5-di(octyloxy)phthalonitrile in the presence of a copper salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under an inert atmosphere, to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions: 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper center and the octyloxy substituents on the phthalocyanine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phthalocyanine ring .
科学的研究の応用
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper has a wide range of scientific research applications. In chemistry, it is used as a dye in photonic and optical materials due to its infrared absorption properties . Additionally, its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials .
作用機序
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper involves its interaction with light and its ability to generate reactive oxygen species. When exposed to light, the compound absorbs energy and undergoes a series of photochemical reactions that produce reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .
類似化合物との比較
Similar Compounds: Similar compounds to 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper include other phthalocyanine derivatives such as 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyaninato copper and 2,3,9,10,16,17,23,24-Octakis(octyloxy)phthalocyaninato zinc .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of octyloxy substituents and the copper center. This unique structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in infrared dyes and photodynamic therapy .
特性
分子式 |
C96H144CuN8O8 |
|---|---|
分子量 |
1601.8 g/mol |
IUPAC名 |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 |
InChIキー |
GIAVAZMIHRPGQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


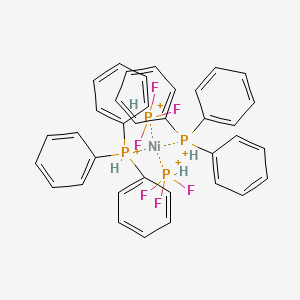
![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
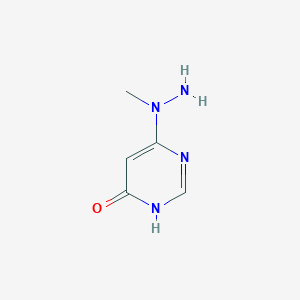
![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)

![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)
